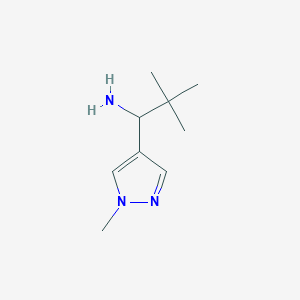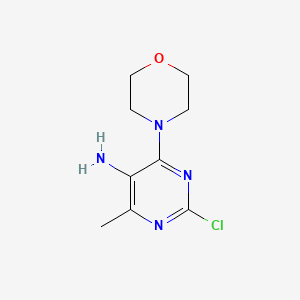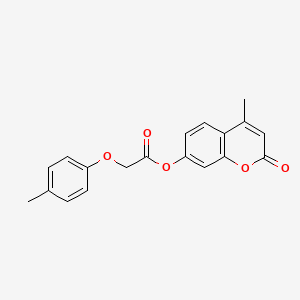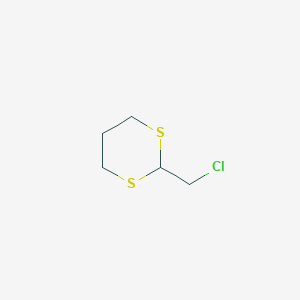
2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2,2-diméthyl-1-(1-méthyl-1H-pyrazol-4-yl)propan-1-amine est un composé chimique qui présente un cycle pyrazole, une structure hétérocyclique à cinq chaînons contenant trois atomes de carbone et deux atomes d'azote
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2,2-diméthyl-1-(1-méthyl-1H-pyrazol-4-yl)propan-1-amine implique généralement la formation du cycle pyrazole suivie de l'introduction du groupe amine. Une méthode courante consiste à faire réagir le 2,2-diméthylpropanal avec l'hydrazine pour former le cycle pyrazole, suivi d'une alkylation avec l'iodure de méthyle pour introduire le groupe méthyle sur l'atome d'azote.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour une production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour garantir une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour maximiser l'efficacité et minimiser les sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
La 2,2-diméthyl-1-(1-méthyl-1H-pyrazol-4-yl)propan-1-amine peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les agents alkylants dans des conditions appropriées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire divers dérivés substitués.
Applications de la recherche scientifique
La 2,2-diméthyl-1-(1-méthyl-1H-pyrazol-4-yl)propan-1-amine a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anti-inflammatoires.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme catalyseur dans les réactions chimiques
Mécanisme d'action
Le mécanisme d'action de la 2,2-diméthyl-1-(1-méthyl-1H-pyrazol-4-yl)propan-1-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle pyrazole peut interagir avec les enzymes et les récepteurs, modulant leur activité. Cette interaction peut entraîner divers effets biologiques, tels que l'inhibition de l'activité enzymatique ou l'activation des voies de signalisation .
Applications De Recherche Scientifique
2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Ester pinacolique de l'acide 1-méthyl-1H-pyrazole-5-boronique : Ce composé contient également un cycle pyrazole et est utilisé dans des applications similaires.
2-(1-méthyl-1H-pyrazol-4-yl)morpholine : Un autre composé contenant un pyrazole avec des groupes fonctionnels et des applications différents
Unicité
La 2,2-diméthyl-1-(1-méthyl-1H-pyrazol-4-yl)propan-1-amine est unique en raison de sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un cycle pyrazole avec un groupe diméthylpropan-1-amine en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C9H17N3 |
|---|---|
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H17N3/c1-9(2,3)8(10)7-5-11-12(4)6-7/h5-6,8H,10H2,1-4H3 |
Clé InChI |
GUMLATDFZDNUEG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CN(N=C1)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Benzoic acid, 3-chloro-2-[[3-(2,5-dimethylphenoxy)propyl]amino]-, methyl ester](/img/structure/B12120741.png)

![2-[(5Z)-4-oxo-5-(pyridin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12120752.png)


![1-(4-Methyl-pyrazolo[5,1-c][1,2,4]triazin-3-yl)-ethanone](/img/structure/B12120775.png)

![Methyl 3-[(morpholine-4-sulfonyl)amino]-3-phenylpropanoate](/img/structure/B12120797.png)


![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-[3-(prop-2-en-1-yloxy)phenyl]pyrrolidine-2,3-dione](/img/structure/B12120813.png)
